Bienvenue dans la boutique en ligne BenchChem!

(RS)-MCPG

mGluR Pharmacology Receptor Binding Assays Synaptic Plasticity

Choose (RS)-MCPG for experiments demanding simultaneous blockade of group I (mGluR1/5) and group II (mGluR2/3) receptors. Unlike selective antagonists (LY341495, MPEP), this racemic mixture provides comprehensive pan-group I/II inhibition, eliminating interpretive risk in synaptic plasticity assays. Validated at 500 µM for complete TBS-induced LTP and LFS-induced LTD blockade. Features rapid equilibrium (6 min) and full reversibility (6 min washout) at 100 µM – ideal for within-cell control comparisons. In vivo validated via i.c.v. infusion for behavioral pharmacology. ≥98% purity ensures reproducibility.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 146669-29-6
Cat. No. B1680147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-MCPG
CAS146669-29-6
Synonyms2-methyl-4-carboxyphenylglycine
alpha-MCPG
alpha-methyl-4-carboxyphenylglycine
alpha-methyl-CPGly
LY-367385
LY367385
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
InChIInChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)
InChIKeyDNCAZYRLRMTVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Technical Procurement Guide: (RS)-MCPG (CAS 146669-29-6) for mGluR Pharmacology Research


(RS)-MCPG ((±)-α-methyl-4-carboxyphenylglycine) is a phenylglycine derivative that acts as a competitive, non-selective antagonist of group I (mGluR1, mGluR5) and group II (mGluR2, mGluR3) metabotropic glutamate receptors [1]. With a molecular weight of 209.2 Da and a purity specification typically ≥98% from commercial sources, this racemic mixture serves as a foundational pharmacological tool for probing mGluR-dependent signaling cascades in synaptic plasticity, excitotoxicity, and behavioral neuroscience .

Why Generic mGluR Antagonist Substitution Fails: The (RS)-MCPG Differentiation Imperative


Substituting a generic 'mGluR antagonist' for (RS)-MCPG introduces significant experimental variability and interpretive risk. Compounds within the mGluR antagonist class exhibit divergent selectivity fingerprints (group I vs. II vs. III), potency differences spanning several orders of magnitude, and distinct kinetic profiles that fundamentally alter experimental outcomes in synaptic plasticity assays [1]. For instance, while (RS)-MCPG provides broad-spectrum coverage across both group I and II receptors, selective antagonists like LY341495 or MPEP fail to replicate this pan-group I/II blockade, leading to incomplete pathway inhibition and potential misinterpretation of mGluR contributions in complex biological systems [2]. Furthermore, the racemic nature of (RS)-MCPG distinguishes it from its active (S)-enantiomer in terms of experimental reproducibility and cost-effectiveness .

(RS)-MCPG Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Broad-Spectrum mGluR Antagonism: Potency Differential vs. Selective Group II Antagonist LY341495

In direct radioligand binding competition assays using [³H]LY354740, (RS)-MCPG demonstrates an IC₅₀ of 120 ± 13 µM, which is 12,000-fold less potent than the selective group II antagonist LY341495 (IC₅₀ = 0.01 ± 0.002 µM) [1]. This quantitative disparity confirms (RS)-MCPG as a low-affinity, broad-spectrum tool suitable for pan-group I/II blockade experiments where high concentrations can be applied without saturating receptor specificity, whereas LY341495 is optimized for high-affinity group II-selective interrogation [1].

mGluR Pharmacology Receptor Binding Assays Synaptic Plasticity

Enantiomeric Activity Profile: (RS)-MCPG Racemate vs. (S)-MCPG Active Isomer

(S)-MCPG is the active enantiomer responsible for the majority of mGluR antagonist activity, with reported IC₅₀ values of 40 µM at mGluR1 and 15 µM at mGluR2 . The racemic (RS)-MCPG mixture contains 50% inactive (R)-enantiomer, resulting in a 2-fold lower effective potency per mass unit compared to the pure (S)-isomer [1]. Despite this, (RS)-MCPG remains the more commonly procured form for initial broad-spectrum studies due to lower cost and established literature precedence .

Stereochemistry mGluR Antagonist Potency Isomer-Specific Pharmacology

Subtype Selectivity Contrast: (RS)-MCPG Pan-Group I/II Antagonism vs. MPEP mGluR5-Selective Antagonism

In rat superior colliculus slice electrophysiology, (RS)-MCPG (1 mM) reduced DHPG-induced EPSP depression by approximately 95%, demonstrating robust pan-group I/II blockade [1]. In stark contrast, the mGluR5-selective antagonist MPEP (1–100 µM) produced no significant reduction, confirming that MPEP cannot substitute for (RS)-MCPG in experiments where concurrent inhibition of mGluR1 and group II receptors is required [1].

mGluR Subtype Selectivity Synaptic Modulation Electrophysiology

Kinetic Differentiation: Reversible Antagonism of (RS)-MCPG vs. Slow-Onset mGluR1 Antagonists

In cerebellar Purkinje cell recordings, application of (RS)-MCPG (100 µM) produced rapid mGluR1-mediated slow EPSP inhibition to 62% of control within 6 minutes, with complete recovery within approximately 6 minutes of washout [1]. In contrast, the selective mGluR1 antagonist YM-298198 (20 nM) required 10 minutes to reach equilibrium and recovered to only 68% of control amplitude even after 42 minutes of washing [1].

Receptor Kinetics Washout Recovery Electrophysiology

Functional Profile in Synaptic Plasticity: (RS)-MCPG as a Pan-Group I/II Blocker in LTP/LTD Studies

(RS)-MCPG has been extensively validated as an essential tool for dissecting mGluR contributions to synaptic plasticity. In hippocampal CA1 slices, bath application of (RS)-MCPG (500 µM) completely blocks the induction of both theta-burst stimulation (TBS)-induced long-term potentiation (LTP) and low-frequency stimulation (LFS)-induced long-term depression (LTD), confirming that group I/II mGluR activation is a necessary prerequisite for these forms of plasticity [1]. Selective antagonists (e.g., LY341495 for group II or MPEP for mGluR5) only partially attenuate these phenomena, underscoring the unique value of (RS)-MCPG for comprehensive mGluR pathway blockade [2].

Long-Term Potentiation Long-Term Depression Hippocampal Slice Electrophysiology

Subtype-Specific Potency Quantification: (RS)-MCPG IC₅₀ Values at Cloned mGluR Subtypes

Quantitative functional profiling reveals the following IC₅₀ values for (RS)-MCPG at cloned human mGluR subtypes: mGluR1a (PI hydrolysis): 155 µM; mGluR2 (cAMP formation): 340 µM; mGluR3: 270 µM . Notably, (RS)-MCPG displays no significant inhibition of group III mGluR4-mediated cAMP formation at concentrations up to 1 mM . This profile confirms its designation as a selective group I/II antagonist with negligible group III activity .

mGluR Subtype Profiling Phosphoinositide Hydrolysis cAMP Assays

Optimal Application Scenarios for (RS)-MCPG: Evidence-Driven Procurement Guidance


Hippocampal Slice Electrophysiology: Global mGluR Blockade for LTP/LTD Mechanistic Studies

Based on complete blockade of TBS-induced LTP and LFS-induced LTD at 500 µM [1], (RS)-MCPG is the preferred tool for experiments requiring simultaneous inhibition of group I and II mGluRs to establish baseline mGluR dependency. Selective antagonists cannot achieve this comprehensive blockade [2].

Cerebellar Purkinje Cell Recordings: Reversible mGluR1 Antagonism with Rapid Washout

For studies requiring sequential drug applications or within-cell control comparisons, (RS)-MCPG's rapid onset (6 min to equilibrium) and complete reversibility (6 min washout) at 100 µM offer distinct advantages over slowly-reversing mGluR1 antagonists like YM-298198 [3].

Behavioral Pharmacology: Intracerebroventricular Infusion for Seizure and Locomotor Studies

Validated in vivo applications include bilateral i.c.v. infusion of (RS)-MCPG (25 nM, daily, 5 days) to suppress amphetamine-induced locomotor activity and hippocampal AD-induced gamma wave increases [4], establishing its utility as a pan-group I/II antagonist in whole-animal behavioral assays.

Excitotoxicity Assays: Attenuation of NMDA-Mediated Neuronal Death in Cortical Cultures

In murine cortical cultures, (RS)-MCPG reduces NMDA- and kainate-induced neuronal death, supporting its use as a group I mGluR antagonist in neuroprotection studies [5]. This application capitalizes on its broad-spectrum inhibition of group I receptors implicated in excitotoxic cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-MCPG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.